molecular formula C9H11BF3KO2 B1462987 Potassium (4-methoxy)benzyloxymethyltrifluoroborate CAS No. 1027642-26-7

Potassium (4-methoxy)benzyloxymethyltrifluoroborate

Cat. No.: B1462987
CAS No.: 1027642-26-7
M. Wt: 258.09 g/mol
InChI Key: HWHMOMQODHUMRW-UHFFFAOYSA-N
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Description

Potassium (4-methoxy)benzyloxymethyltrifluoroborate is a chemical compound with the empirical formula C9H11BF3KO2 . It is a solid substance with a molecular weight of 258.09 .


Synthesis Analysis

The synthesis of this compound involves palladium-catalyzed carbon-carbon bond formation (Suzuki-Miyuara reaction) with aryl chlorides . This provides a non-traditional disconnection for the preparation of aryl- and heteroaryl ethers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string [K+].COc1ccc (COC [B-] (F) (F)F)cc1 . The InChI representation is 1S/C9H11BF3O2.K/c1-14-9-4-2-8 (3-5-9)6-15-7-10 (11,12)13;/h2-5H,6-7H2,1H3;/q-1;+1 .


Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 203-213 °C . Its molecular weight is 258.09 .

Scientific Research Applications

Selective Metalation

  • Potassium salts of certain benzoic acids undergo selective deprotonation when treated with specific lithium-potassium compounds, as demonstrated in a study by Sinha, Mandal, and Chandrasekaran (2000). This process has been applied to synthesize 3,5-dimethoxy-4-methyl benzoic acid (Sinha, Mandal, & Chandrasekaran, 2000).

Electrochemical Synthesis

  • A study by Attour et al. (2008) explored the use of an electrochemical microreactor for the synthesis of 4-methoxy-benzaldehyde-dimethylacetal from 4-methylanisole, highlighting the role of potassium fluoride in the reaction mechanism (Attour et al., 2008).

Stereospecific Cross-Coupling

  • Molander and Wisniewski (2012) synthesized potassium 1-(alkoxy/acyloxy)alkyltrifluoroborates and utilized them for palladium-catalyzed Suzuki-Miyaura reactions. This process provided access to protected secondary alcohols with high yields and complete retention of stereochemistry (Molander & Wisniewski, 2012).

Asymmetric Conjugate Arylation

  • Ming and Hayashi (2016) demonstrated the use of potassium aryloxymethyltrifluoroborates in a rhodium-catalyzed asymmetric conjugate arylation process. This method introduced 2-methoxyaryl groups with high enantioselectivity and yields (Ming & Hayashi, 2016).

Cross-Coupling in Aqueous Media

  • Alacid and Nájera (2008) reported the first cross-coupling reaction of potassium aryltrifluoroborates with organic chlorides in aqueous media, using a palladacycle as a precatalyst (Alacid & Nájera, 2008).

Mannich Reactions

  • Kabalka, Venkataiah, and Dong (2004) studied the reaction of potassium alkynyltrifluoroborates with amines and salicylaldehydes, generating highly functionalized amines in ionic liquids (Kabalka, Venkataiah, & Dong, 2004).

Third-Liquid Phase-Transfer Catalysis

  • Yang and Chen (2012) investigated the esterification of potassium 4-methoxyphenylacetate using ultrasound-assisted third-liquid phase-transfer catalysis, demonstrating an efficient synthesis of ether–ester compounds (Yang & Chen, 2012).

Nanohybrid Electrochemical Study

  • Srivastava et al. (2022) synthesized a hybrid of La2O3 nanomaterial and K-complexes for electrochemical studies, highlighting the role of potassium in biomedical applications (Srivastava, Singh, Pandey, & Pandey, 2022).

Safety and Hazards

The compound is classified under GHS07 and may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Potassium (4-methoxy)benzyloxymethyltrifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins involved in these reactions, such as palladium complexes. The compound undergoes palladium-catalyzed carbon-carbon bond formation with aryl chlorides, providing a non-traditional disconnection for the preparation of aryl- and heteroaryl ethers . This interaction is crucial for the synthesis of complex organic molecules, which are often used in pharmaceuticals and other biochemical applications.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by participating in reactions that modify cellular components, such as proteins and nucleic acids. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it can alter the activity of enzymes and other biomolecules involved in these processes . This can lead to changes in cellular behavior, including growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with palladium complexes to catalyze carbon-carbon bond formation. The compound binds to palladium, facilitating the transfer of electrons and the formation of new chemical bonds . This process can lead to the activation or inhibition of specific enzymes, resulting in changes in gene expression and cellular function. The compound’s ability to participate in these reactions makes it a valuable tool for studying biochemical pathways and mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity. These changes can be observed in both in vitro and in vivo studies, providing valuable insights into the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate biochemical reactions without causing significant toxicity . At higher doses, it can lead to adverse effects, such as enzyme inhibition and cellular damage. These threshold effects are important for determining the safe and effective use of the compound in biochemical research and applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to carbon-carbon bond formation. The compound interacts with enzymes and cofactors that facilitate these reactions, such as palladium complexes . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and behavior. Understanding these pathways is crucial for optimizing the use of the compound in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its activity and function. The compound’s ability to reach specific cellular compartments is important for its effectiveness in biochemical reactions and applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound may be directed to these compartments through targeting signals or post-translational modifications. Its localization can influence its activity and function, making it a valuable tool for studying subcellular processes and mechanisms.

Properties

IUPAC Name

potassium;trifluoro-[(4-methoxyphenyl)methoxymethyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF3O2.K/c1-14-9-4-2-8(3-5-9)6-15-7-10(11,12)13;/h2-5H,6-7H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHMOMQODHUMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCC1=CC=C(C=C1)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677155
Record name Potassium trifluoro{[(4-methoxyphenyl)methoxy]methyl}borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027642-26-7
Record name Potassium trifluoro{[(4-methoxyphenyl)methoxy]methyl}borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1027642-26-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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